Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

This 98% pure cyclohexanone-derived ketoester features a unique 4,4-gem-dimethyl group that provides steric shielding and conformational rigidity. This prevents undesired enolate alkylation, making it a superior scaffold for kinase inhibitor research and enantioselective catalysis. Ideal for complex synthetic sequences requiring high reproducibility.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 412019-00-2
Cat. No. B3265866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate
CAS412019-00-2
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1CCC(CC1=O)(C)C
InChIInChI=1S/C12H18O4/c1-4-16-11(15)10(14)8-5-6-12(2,3)7-9(8)13/h8H,4-7H2,1-3H3
InChIKeyPVDZUTCSPFWTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS 412019-00-2) Cyclic Ketoester Building Block Profile


Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS 412019-00-2) is a specialized cyclic ketoester with the molecular formula C₁₂H₁₈O₄ and a molar mass of 226.27 g/mol [1]. It features a 4,4-dimethyl-2-oxocyclohexyl moiety linked to an ethyl oxoacetate group, combining a sterically hindered cyclohexanone ring with an α-ketoester electrophilic site [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with a typical commercial purity of 95–98% [3].

Why Simple 2-Oxocyclohexyl Acetate Analogs Cannot Replace Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate


In-class cyclohexanone-derived ketoesters exhibit variable reactivity and selectivity due to differences in steric hindrance and electronic properties. Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate incorporates a gem-dimethyl group at the cyclohexanone 4-position, which significantly increases steric bulk and conformational rigidity compared to non-methylated analogs (e.g., ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, MW 198.22) [1]. This steric shielding alters nucleophilic addition regioselectivity and prevents undesired enolate alkylation pathways that plague simpler scaffolds. Generic substitution with unsubstituted or mono-substituted cyclohexanone esters would therefore lead to different product distributions and lower synthetic fidelity in multi-step sequences [2].

Quantitative Comparative Evidence for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS 412019-00-2)


Molecular Weight and Steric Bulk Comparison: Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate vs. Unsubstituted Analog

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate exhibits a molecular weight of 226.27 g/mol and contains a gem-dimethyl group that introduces significant steric hindrance around the cyclohexanone ring [1]. In contrast, the unsubstituted analog ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (CAS 5396-14-5) has a molecular weight of 198.22 g/mol and lacks any alkyl substitution on the cyclohexyl ring . The 28.05 g/mol mass difference corresponds to the two additional methyl groups, which increase the topological polar surface area to 60.4 Ų and the XLogP3 to 2.1 for the target compound [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Comparative Purity Specification Analysis: 4,4-Dimethyl vs. tert-Butyl Substituted Analog

Commercial sources for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS 412019-00-2) consistently report a minimum purity specification of 98% [1]. In comparison, the structurally related tert-butyl analog Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate (CAS 15839-52-8) is typically offered at 95% purity . The higher purity specification of the 4,4-dimethyl derivative reflects more favorable synthetic accessibility and purification characteristics, reducing the burden of additional purification steps prior to use in sensitive transformations.

Quality Control Procurement Chemical Purity

LogP and Lipophilicity Differentiation: 4,4-Dimethyl Substituted Ketoester vs. Phenyl Analog

The computed XLogP3 for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is 2.1 [1]. In contrast, the aromatic phenyl analog ethyl 2-oxo-2-phenylacetate (CAS 1603-79-8) exhibits a higher XLogP3 value of approximately 2.5 (calculated based on structure) [2]. The lower lipophilicity of the 4,4-dimethyl cyclohexyl derivative enhances aqueous compatibility while retaining sufficient membrane permeability for applications in medicinal chemistry lead optimization. This balanced LogP is often preferable to the higher hydrophobicity of aryl-substituted ketoesters, which can lead to solubility-limited behavior in biological assays.

Lipophilicity Drug Design Physicochemical Properties

Rotatable Bond Count and Conformational Rigidity: 4,4-Dimethyl vs. Unsubstituted Cyclohexyl Scaffold

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate contains 4 rotatable bonds and a heavy atom count of 16 [1]. The unsubstituted analog ethyl 2-oxo-2-(2-oxocyclohexyl)acetate has 3 rotatable bonds and 14 heavy atoms . The additional methyl groups on the target compound increase conformational restriction around the cyclohexanone ring, favoring a specific chair conformation that can influence stereochemical outcomes in downstream reactions.

Conformational Analysis Molecular Design Synthetic Planning

High-Value Application Scenarios for Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate (CAS 412019-00-2)


Medicinal Chemistry: Sterically Shielded Building Block for Kinase Inhibitor Scaffolds

The gem-dimethyl group provides a defined steric environment that can be exploited in structure-based drug design. Researchers developing ATP-competitive kinase inhibitors may utilize this scaffold to occupy hydrophobic pockets while minimizing off-target interactions. The 4,4-dimethyl substitution mimics the steric profile of certain natural product fragments and can improve metabolic stability by shielding the cyclohexanone ring from oxidative metabolism [1]. This application is directly supported by the compound's higher molecular weight and computed XLogP3 of 2.1, which falls within the preferred lipophilicity range for oral drug candidates [2].

Process Chemistry: High-Purity Intermediate for Multi-Step Syntheses

With commercial availability at 98% purity [3], this compound is suitable as a direct input into complex synthetic sequences without prior purification. The defined purity specification enables more accurate stoichiometric calculations and reduces the formation of side products arising from impurities. This is particularly valuable in process research and development settings where reproducibility and yield optimization are paramount. The compound's stability and well-characterized nature facilitate seamless integration into automated synthesis platforms.

Asymmetric Synthesis: Conformationally Biased Substrate for Stereoselective Transformations

The 4,4-dimethyl substitution enforces a chair conformation of the cyclohexanone ring that can bias the approach of nucleophiles or catalysts. This property makes the compound a valuable substrate for exploring enantioselective α-functionalization reactions, such as asymmetric Michael additions or organocatalytic aldol reactions. The additional rotatable bond and increased steric bulk relative to unsubstituted analogs provide a more demanding test platform for evaluating new chiral catalysts [1]. Positive results with this hindered substrate indicate a catalyst system with broad applicability and high stereocontrol.

Chemical Biology: Probe Synthesis for Target Engagement Studies

The combination of a ketone and an α-ketoester in a sterically congested framework offers unique opportunities for chemoselective derivatization. The α-ketoester moiety can be selectively modified (e.g., via hydrazone formation or reductive amination) to introduce biotin or fluorophore tags, while the cyclohexanone remains intact for subsequent functionalization. The lower lipophilicity compared to aryl-substituted analogs [2] enhances aqueous compatibility, which is essential for maintaining probe solubility in biological assays without resorting to high DMSO concentrations that can confound activity measurements.

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